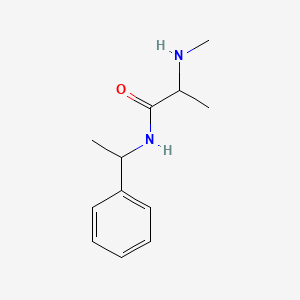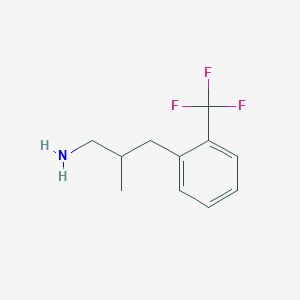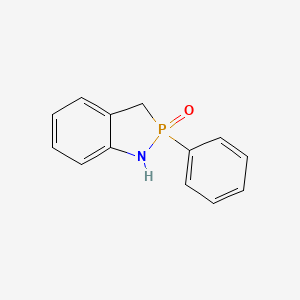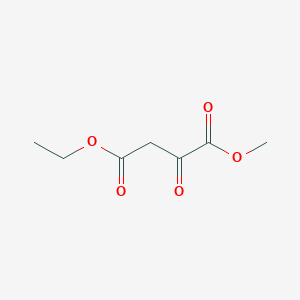
2-(methylamino)-N-(1-phenylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(methylamino)-N-(1-phenylethyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methylamino group attached to the second carbon of the propanamide chain, and a phenylethyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-N-(1-phenylethyl)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 1-phenylethylamine with methylamine and a suitable acylating agent, such as propanoyl chloride, under controlled conditions. The reaction typically requires a solvent like dichloromethane and a base such as triethylamine to facilitate the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate advanced purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(methylamino)-N-(1-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced amide derivatives.
Substitution: The compound can participate in substitution reactions where the methylamino group or the phenylethyl group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for halogenation reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated amides or other substituted derivatives.
科学研究应用
2-(methylamino)-N-(1-phenylethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(methylamino)-N-(1-phenylethyl)propanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(1-phenylethyl)propanamide: Lacks the methylamino group, resulting in different chemical properties and reactivity.
2-(ethylamino)-N-(1-phenylethyl)propanamide: Contains an ethylamino group instead of a methylamino group, leading to variations in biological activity and synthesis routes.
Uniqueness
2-(methylamino)-N-(1-phenylethyl)propanamide is unique due to the presence of both the methylamino and phenylethyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C12H18N2O |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
2-(methylamino)-N-(1-phenylethyl)propanamide |
InChI |
InChI=1S/C12H18N2O/c1-9(11-7-5-4-6-8-11)14-12(15)10(2)13-3/h4-10,13H,1-3H3,(H,14,15) |
InChI 键 |
AUHJBEGKYVQHAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2,2,2-trifluoroacetic acid;(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13481375.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)
![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)



![4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)

![6-Bromospiro[chromane-2,1'-cyclopropan]-4-one](/img/structure/B13481423.png)

